[(1S)-1-amino-3-methylbutyl]phosphonic acid

Enzyme inhibition Stereochemistry Aminopeptidase

[(1S)-1-amino-3-methylbutyl]phosphonic acid (D-(S)-LeuP) is the phosphonic acid bioisostere of D-leucine, in which the carboxylic acid group is replaced by a phosphonic acid moiety, yielding a molecular formula of C₅H₁₄NO₃P and a molecular weight of 167.14 g/mol. It functions as a tetrahedral transition-state analogue inhibitor of the zinc-dependent metalloenzymes leucine aminopeptidase (LAP, EC 3.4.11.1) and aminopeptidase N (APN, EC 3.4.11.2), with binding modes validated by high-resolution X-ray crystallography.

Molecular Formula C5H14NO3P
Molecular Weight 167.14 g/mol
CAS No. 88081-76-9
Cat. No. B3292782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(1S)-1-amino-3-methylbutyl]phosphonic acid
CAS88081-76-9
Molecular FormulaC5H14NO3P
Molecular Weight167.14 g/mol
Structural Identifiers
SMILESCC(C)CC(N)P(=O)(O)O
InChIInChI=1S/C5H14NO3P/c1-4(2)3-5(6)10(7,8)9/h4-5H,3,6H2,1-2H3,(H2,7,8,9)/t5-/m0/s1
InChIKeyHGCAUCAWEADMPM-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[(1S)-1-Amino-3-methylbutyl]phosphonic acid (CAS 88081-76-9): A Stereodefined Transition-State Analogue Inhibitor for Aminopeptidase Research and Procurement


[(1S)-1-amino-3-methylbutyl]phosphonic acid (D-(S)-LeuP) is the phosphonic acid bioisostere of D-leucine, in which the carboxylic acid group is replaced by a phosphonic acid moiety, yielding a molecular formula of C₅H₁₄NO₃P and a molecular weight of 167.14 g/mol [1]. It functions as a tetrahedral transition-state analogue inhibitor of the zinc-dependent metalloenzymes leucine aminopeptidase (LAP, EC 3.4.11.1) and aminopeptidase N (APN, EC 3.4.11.2), with binding modes validated by high-resolution X-ray crystallography [2].

Stereochemistry (S)-configured transition-state analogue of leucine
Target Inhibits leucine aminopeptidase (LAP) and aminopeptidase N (APN)
Mechanism Tetrahedral phosphonic acid warhead mimics gem-diolate transition state

Why Leucine Aminopeptidase Inhibitors Cannot Be Interchanged: Stereochemistry, Warhead Chemistry, and Selectivity Drivers for [(1S)-1-Amino-3-methylbutyl]phosphonic acid


Phosphonic acid-, phosphinic acid-, and bestatin-class inhibitors of LAP and APN differ fundamentally in stereochemistry, inhibitory mechanism, pH stability, and selectivity profiles. Simple CAS-level substitution with the (R)-enantiomer (CAS 88081-77-0), a phosphinic acid analogue, or the broad-spectrum inhibitor bestatin will yield quantitatively different inhibition kinetics, selectivity windows, and experimental utility, as demonstrated by the comparative evidence below [1][2].

(R)-Enantiomer

Near-equivalent LAP inhibition but distinct APN binding mode may shift conformational interpretation in structural studies.

Phosphinic Acid Analogue

~100-fold lower LAP inhibition potency; warhead substitution may compromise sub-micromolar target engagement in biochemical assays.

Bestatin

Broad-spectrum aminopeptidase inhibition lacks LAP specificity; may confound target-validation experiments requiring selective LAP blockade.

Quantitative Comparative Evidence for [(1S)-1-Amino-3-methylbutyl]phosphonic acid vs Closest Analogs and Alternatives


Enantiomeric Pair Head-to-Head: (S)- vs (R)-Phosphonic Acid Analogue for LAP Inhibition and APN Crystallography

The (S)-enantiomer (D-(S)-LeuP, CAS 88081-76-9) and (R)-enantiomer (L-(R)-LeuP, CAS 88081-77-0) exhibit near-equivalent inhibitory potency against porcine cytosolic leucine aminopeptidase (LAP), with Ki values of 220 nM and 230 nM, respectively [1][2]. Both enantiomers have been co-crystallized with aminopeptidase N: the (S)-enantiomer at 2.1 Å resolution (PDB 4PVB) and the (R)-enantiomer at 2.095 Å resolution (PDB 4PU2), providing distinct structural templates for APN-targeted studies [3][4].

Enantiomer Comparison
Head-to-head
Ki 220 nM (S) vs 230 nM (R) for LAP; both co-crystallized with APN (2.1 Å vs 2.095 Å)
Equivalent LAP inhibition within experimental error; distinct APN crystallographic templates may affect structural study design.
Enantiomer choice influences binding-mode interpretation.
Enzyme inhibition Stereochemistry Aminopeptidase Crystallography

Phosphonic Acid vs Phosphinic Acid Warhead: 100-Fold Potency Advantage at LAP

In a foundational comparative study, Giannousis and Bartlett (1987) demonstrated that the phosphonic acid analogue of L-leucine ((R)-LeuP) inhibited porcine kidney LAP with a Ki of 0.23 µM, while the corresponding phosphinic acid analogue was approximately 100-fold less potent (estimated Ki ~23 µM) [1]. This potency differential is mechanistically attributed to the tetrahedral geometry of the phosphonic acid group, which more faithfully mimics the gem-diolate transition state of amide bond hydrolysis [2].

Warhead Potency
Head-to-head
Phosphonic acid Ki 0.23 µM vs phosphinic acid ~23 µM (~100-fold difference)
Phosphonic acid warhead essential for sub-micromolar LAP inhibition; phosphinic analogue may not sustain potency.
Mechanistic basis: tetrahedral transition-state mimicry.
Medicinal chemistry Structure-activity relationship Protease inhibition

pH-Independent Chemical Stability of the Phosphonic Acid Moiety vs Hydrolytically Labile Phosphonamidate Dipeptide Analogues

The phosphonic acid P–C bond in [(1S)-1-amino-3-methylbutyl]phosphonic acid is chemically stable across the full physiological pH range (1–14). In direct contrast, phosphonamidate dipeptide analogues designed as next-generation LAP inhibitors were reported to be unstable at pH below 12 due to P–N bond decomposition, which completely precluded the determination of their LAP binding affinities [1]. This intrinsic stability distinction has direct consequences for assay reproducibility and inhibitor handling.

pH Stability
Class-level inference
Phosphonic acid stable at pH 1–14; phosphonamidate dipeptides degrade below pH 12
Stable under physiological assay conditions; phosphonamidates require restrictive pH control, limiting utility.
Data derived from phosphonamidate class, not this specific compound.
Chemical stability Assay development Inhibitor design

LAP-Selective Inhibition Profile vs Broad-Spectrum Aminopeptidase Inhibitor Bestatin

[(1S)-1-amino-3-methylbutyl]phosphonic acid exhibits a Ki of 220 nM against porcine LAP and an IC50 of 37,000 nM against porcine APN, yielding an LAP-over-APN selectivity ratio of approximately 168-fold [1]. In contrast, bestatin inhibits porcine cytosolic LAP with a Ki of 0.58 nM but also potently inhibits APN, aminopeptidase B, and multiple other aminopeptidases, functioning as a broad-spectrum inhibitor [2]. The narrower selectivity profile of the phosphonic acid analogue provides greater target specificity.

Selectivity Profile
Cross-study comparable
LAP Ki 220 nM, APN IC50 37 µM (~168-fold selective); bestatin LAP Ki 0.58 nM but broad-spectrum
Measurable LAP-over-APN discrimination enables target-specific studies; bestatin may not provide selectivity.
Porcine enzyme models; context-dependent selectivity.
Target selectivity Aminopeptidase profiling Chemical biology

Slow-Binding Kinetics: Prolonged Enzyme-Inhibitor Residence Time vs Rapid-Equilibrium Inhibitor L-Leucinal

The phosphonic acid analogue of leucine displays slow-binding inhibition kinetics with an association rate constant (kₒₙ) of 400 ± 55 M⁻¹s⁻¹ against porcine LAP [1]. In comparison, the transition-state analogue inhibitor L-leucinal exhibits a lower Ki (60 nM) but operates through a rapid-equilibrium binding mechanism [2]. The slow-binding behavior of the phosphonic acid analogue translates to a prolonged enzyme-inhibitor complex lifetime, which can be advantageous in experimental protocols requiring sustained target engagement.

Binding Kinetics
Cross-study comparable
k_on 400 M⁻¹s⁻¹ (slow-binding); L-leucinal Ki 60 nM (rapid equilibrium)
Slow-binding may support prolonged target engagement in washout assays; L-leucinal dissociates quickly.
Residence-time differences assay-dependent.
Enzyme kinetics Residence time Drug design

Recommended Research and Industrial Application Scenarios for [(1S)-1-Amino-3-methylbutyl]phosphonic acid (CAS 88081-76-9)


Aminopeptidase N (APN) Structural Biology: Co-Crystallization and Binding Mode Determination

The (S)-enantiomer has been validated as a co-crystallization ligand for APN at 2.1 Å resolution (PDB 4PVB), providing a direct template for soaking or co-crystallization experiments aimed at determining novel APN-inhibitor complex structures [1]. Researchers can use this compound as a reference ligand to benchmark binding poses of new chemical entities in APN active-site mapping studies.

LAP-Specific Biochemical Assays Requiring Selectivity Over APN and Other Aminopeptidases

With an LAP-to-APN selectivity ratio of approximately 168-fold, this compound enables experiments where selective inhibition of LAP is required and broad-spectrum agents like bestatin would confound results due to off-target aminopeptidase inhibition [1]. Suitable for target deconvolution studies and in vitro pathway analysis involving LAP-specific proteolytic activity.

Transition-State Analogue Mechanistic Probing of Metallopeptidase Catalysis

The tetrahedral phosphonic acid moiety directly mimics the gem-diolate transition state of peptide hydrolysis, as confirmed by the 1.65 Å resolution structure of LeuP bound to bovine lens LAP [1]. This makes the compound an essential tool for mechanistic enzymology studies investigating two-metal-ion catalysis, nucleophilic water activation, and transition-state stabilization in M17 family aminopeptidases.

Scaffold for Structure-Based Design of Next-Generation Selective LAP Inhibitors

The phosphonic acid analogue of leucine served as the starting scaffold for the design of the most potent organophosphorus LAP inhibitors reported to date, including hPheP[CH₂]Phe (Ki = 66 nM) and the 15-fold LAP-selective inhibitor hPheP[CH₂]Leu [1]. Procurement of the parent phosphonic acid enables medicinal chemistry teams to elaborate the scaffold at the P1 and P1′ positions for improved potency and selectivity.

Application
Selection Property
Validation Focus
APN co-crystallization studies
Stereodefined transition-state analogue
Binding mode and conformational template
LAP-selective inhibition assays
Measurable selectivity window
Off-target aminopeptidase profiling
Metallopeptidase catalytic mechanism studies
Tetrahedral phosphonic acid warhead
Transition-state mimicry and two-metal-ion catalysis
Inhibitor design and SAR elaboration
Aminophosphonic acid scaffold
P1/P1′ substitution and potency/selectivity mapping
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